molecular formula C9H16N4 B13475580 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine

Cat. No.: B13475580
M. Wt: 180.25 g/mol
InChI Key: IWGCOGOCVMYHGD-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine is a specialist heterocyclic building block of significant interest in medicinal chemistry and antifungal research . The 1,2,4-triazole core is a privileged scaffold in pharmaceutical development, known for its ability to engage in hydrogen bonding and interact with biological targets . This compound features a cyclopentylamine moiety linked to the 3-position of the 4,5-dimethyl-1,2,4-triazole ring, offering a versatile synthetic handle for further derivatization. Its primary research application is as a key intermediate in the design and synthesis of novel bioactive molecules . Triazole derivatives are extensively investigated for their potent antifungal properties, often acting by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), thereby disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane . Beyond antifungals, 1,2,4-triazole-based compounds show a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory effects, making this chemotype a valuable starting point for multiple drug discovery campaigns . The specific substitution pattern of the triazole ring in this compound, with methyl groups at the 4 and 5 positions, can influence its electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing pharmacokinetic profiles . Researchers utilize this advanced intermediate to develop new potential therapeutic agents and to study structure-activity relationships (SAR). This product is intended for use in laboratory research and chemical synthesis only. It is not for diagnostic or therapeutic use. Handle with care in accordance with good laboratory practices.

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(4,5-dimethyl-1,2,4-triazol-3-yl)cyclopentan-1-amine

InChI

InChI=1S/C9H16N4/c1-7-11-12-8(13(7)2)9(10)5-3-4-6-9/h3-6,10H2,1-2H3

InChI Key

IWGCOGOCVMYHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)C2(CCCC2)N

Origin of Product

United States

Preparation Methods

Cyclopentanamine Core Synthesis

A patented process describes an improved method for preparing substituted cyclopentanamine derivatives, which serve as key intermediates for triazolo compounds. The process typically involves:

  • Starting from cyclopentanone derivatives.
  • Introducing hydroxyl groups followed by conversion to amino functionalities.
  • Protection and deprotection steps to control functional group reactivity.

For example, a trihydroxy intermediate is stirred with hydrochloric acid and methanol for 18 hours, followed by evaporation to yield a colorless powder. This intermediate is then reacted with 2,2-dimethoxypropane and concentrated hydrochloric acid in acetone to form a tetrahydrocyclopenta-dioxol derivative hydrochloride salt, which is further processed to introduce amino groups.

Coupling of Cyclopentanamine and Triazole Units

Coupling strategies involve nucleophilic substitution or condensation reactions where the amino group on the cyclopentanamine intermediate reacts with electrophilic triazole precursors or activated triazole derivatives. This step may require:

  • Use of bases such as potassium carbonate or triethylamine.
  • Solvents like acetone, 4-methyl-2-pentanone, or dichloromethane.
  • Purification by column chromatography using silica gel with eluents such as dichloromethane:methanol mixtures.

Reaction Conditions and Yields

The preparation involves carefully controlled conditions to optimize yield and purity. Key parameters include:

Step Reagents/Conditions Yield (%) Notes
Hydroxy intermediate formation Stirring with HCl and MeOH, 18 h - Produces colorless powder precursor
Protection with 2,2-dimethoxypropane Concentrated HCl in acetone - Forms tetrahydrocyclopenta-dioxol hydrochloride salt
Amination step Reaction with benzyl chloroformate, K2CO3 in 4-methyl-2-pentanone/water - Followed by chromatographic purification
Triazole ring formation Cyclization of hydrazones with sodium azide or hydrazines with methyl ketones - Yields 1,2,4-triazole derivatives with 4,5-dimethyl substitution
Final coupling Base-mediated nucleophilic substitution, solvents like acetone or dichloromethane 30-75 Yields vary depending on catalyst and solvent system; purification essential

Yields for the final coupling step can range from moderate to high (30-75%), depending on reaction conditions such as temperature, solvent, and catalyst choice.

Analytical and Purification Techniques

  • Column chromatography on silica gel is the preferred purification method, using eluent systems such as dichloromethane:methanol (95:5 to 90:10).
  • High-performance liquid chromatography (HPLC) is used to monitor purity and detect impurities such as dimer formation.
  • Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity and substitution patterns.

Research Outcomes and Industrial Relevance

  • The improved synthetic routes offer commercially viable processes for producing cyclopentanamine derivatives with triazole substituents, which are intermediates for pharmacologically active compounds.
  • Optimization of acid catalysts and solvent systems significantly influences yield and impurity profiles, with hydrochloric acid in aqueous medium at 70-75°C providing favorable yields and low dimer impurity content (<0.1% by HPLC).
  • The methodologies enable scalable production suitable for pharmaceutical manufacturing, particularly for intermediates in anti-thrombotic agents and other drug candidates involving triazole pharmacophores.

Summary Table of Key Preparation Steps

Step No. Description Reagents/Conditions Yield (%) Key Observations
1 Hydroxy intermediate formation HCl, MeOH, 18 h - Colorless powder intermediate
2 Protection with acetal group 2,2-Dimethoxypropane, HCl, acetone - Formation of dioxol ring
3 Amination and carbamate formation Benzyl chloroformate, K2CO3, organic solvents - Requires chromatographic purification
4 Triazole ring synthesis Hydrazone + sodium azide or hydrazine + ketone - Formation of 4,5-dimethyl-1,2,4-triazole
5 Coupling of cyclopentanamine and triazole Base (e.g., K2CO3), acetone or dichloromethane 30-75 Purification critical for high purity

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor modulation, it can act as an agonist or antagonist, altering the signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following compounds are structurally related to 1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-amine, differing in core scaffolds or substituents:

Compound Name Core Structure Key Substituents Notable Properties/Applications Reference
This compound Cyclopentane 4,5-dimethyl-1,2,4-triazole Rigid scaffold for receptor binding
4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine Linear pentane 4,4-dimethylpentane backbone Flexible backbone; unoptimized for selectivity
Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine Phenyl-triazole Phenyl group at triazole N1 Enhanced π-π interactions; used in ligand design
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine Piperazine Ethyl linker to piperazine Improved solubility; CNS drug candidates
(E)-1-(1-arylimidazolidin-2-ylidene)-3-(4-(1-(4-(trifluoromethoxy)phenyl)-1H-1,2,4-triazol-3-yl)phenyl)urea Imidazolidinone-urea Trifluoromethoxy-phenyl group High-affinity kinase inhibitors
Key Observations:
  • Rigidity vs.
  • Substituent Impact: The phenyl group in Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine enhances aromatic interactions but reduces solubility, whereas the trifluoromethoxy group in the imidazolidinone-urea derivative increases metabolic stability and target affinity .
  • Solubility Modifications : Piperazine-containing analogs (e.g., 1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine) exhibit improved aqueous solubility due to the basic nitrogen atoms in the piperazine ring .

Physicochemical and Pharmacological Data

While explicit data (e.g., logP, IC50) for the target compound is unavailable in the provided evidence, inferences can be made:

  • LogP : The cyclopentane backbone likely reduces hydrophobicity compared to phenyl-substituted analogs (e.g., Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine) .

Biological Activity

1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4C_8H_{12}N_4, with a molecular weight of approximately 168.21 g/mol. Its structure features a cyclopentane ring substituted with a 4,5-dimethyltriazole moiety.

Anticancer Activity

Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of various triazole derivatives against human lung carcinoma (A549), breast carcinoma (BT549), and prostate adenocarcinoma (PC3) cell lines. The results indicated that certain derivatives demonstrated IC50 values comparable to established anticancer drugs like tamoxifen:

CompoundIC50 (µM)Cell Line
Tamoxifen55A549
Tamoxifen55BT549
Tamoxifen60PC3
Compound A70A549
Compound B50BT549

These findings suggest that triazole derivatives can be potent inducers of cytotoxicity in cancer cells while maintaining lower toxicity in normal cells.

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes and disruption of cellular pathways. Triazoles can interact with target proteins through hydrogen bonding and other non-covalent interactions. For example:

  • Enzyme Inhibition : Triazole compounds have been shown to inhibit enzymes involved in DNA synthesis and repair.
  • Cell Cycle Arrest : Some studies report that triazole derivatives can cause cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

Triazoles are structurally similar to other compounds known for their biological activities. For instance:

Compound TypeStructureBiological Activity
1H-TriazolesSimilarAntimicrobial
ThiazolesSimilarAntitumor
PyrimidinesDifferentAntiviral

Triazoles are unique due to their ability to form stable complexes with metal ions, enhancing their biological activity.

Q & A

Q. How do researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • PK/PD Modeling : Measure plasma concentration-time profiles (Cmax_{\text{max}}, AUC) in rodent models.
  • Tissue Distribution : Use radiolabeled 14C^{14}\text{C}-analogs to quantify accumulation in target organs.
  • Metabolomics : Identify active metabolites via UPLC-QTOF and retest in vitro .

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